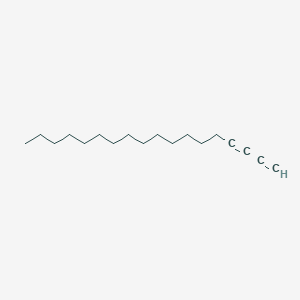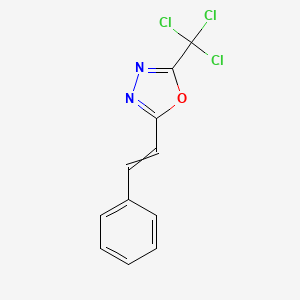
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpyridine: This method involves the chlorination of 2-ethylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Alkylation of pyridine: Another method involves the alkylation of pyridine with 2-chloroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-(2-chloroethyl)pyridine often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Synthetic Routes and Reaction Conditions:
Nitration of phenol: The most common method for synthesizing involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Alternative nitration methods: Other methods include the use of nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide, which can provide more controlled nitration conditions.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol typically involves batch processes with stringent safety measures due to the compound’s explosive nature .
化学反应分析
Types of Reactions:
Nucleophilic substitution: 2-(2-Chloroethyl)pyridine readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine-2-carboxylic acid derivatives.
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol under controlled conditions.
Common Reagents and Conditions:
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst are employed.
Major Products:
Reduction: Products include 2,4,6-triaminophenol.
Substitution: Products include halogenated derivatives of 2,4,6-trinitrophenol .
科学研究应用
2-(2-Chloroethyl)pyridine
Chemistry: : Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . Biology : Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes . Medicine : Explored for its potential use in the development of anticancer agents . Industry : Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
2,4,6-Trinitrophenol
Chemistry: : Used as a reagent in analytical chemistry for the detection of metals and other compounds . Biology : Studied for its effects on biological systems, particularly its toxicological properties . Medicine : Historically used as an antiseptic and in the treatment of burns . Industry : Employed in the manufacture of explosives, dyes, and other industrial products .
作用机制
2-(2-Chloroethyl)pyridine
Mechanism: : The compound exerts its effects primarily through alkylation reactions, where the chloroethyl group reacts with nucleophilic sites on biomolecules . Molecular Targets and Pathways : Targets include DNA, proteins, and other cellular components, leading to disruption of cellular processes and potential cytotoxic effects .
2,4,6-Trinitrophenol
Mechanism: : The compound acts as a strong oxidizing agent, causing oxidative stress and damage to cellular components . Molecular Targets and Pathways : Targets include cellular membranes, proteins, and nucleic acids, leading to cell death and tissue damage .
相似化合物的比较
Similar Compounds
2-chloroethylamine: Similar in structure but lacks the aromatic pyridine ring.
2-chloroethylbenzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness: : The presence of the pyridine ring in 2-(2-chloroethyl)pyridine imparts unique electronic properties and reactivity compared to its analogs .
Similar Compounds
2,4-dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol .
2,4,6-trinitrotoluene: Contains a methyl group instead of a hydroxyl group.
Uniqueness: : The hydroxyl group in 2,4,6-trinitrophenol contributes to its strong acidic properties and reactivity, distinguishing it from other nitroaromatic compounds .
属性
CAS 编号 |
69603-38-9 |
|---|---|
分子式 |
C13H11ClN4O7 |
分子量 |
370.70 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN.C6H3N3O7/c8-5-4-7-3-1-2-6-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6H,4-5H2;1-2,10H |
InChI 键 |
SZKZDBNLINZQMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




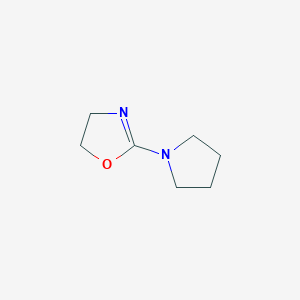
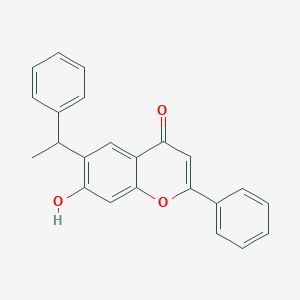

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
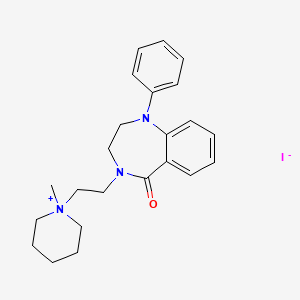
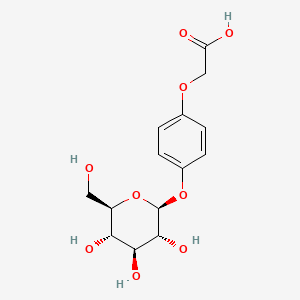
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
